molecular formula C11H15BrClNO B1374556 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-81-6

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374556
CAS No.: 1220036-81-6
M. Wt: 292.6 g/mol
InChI Key: CXYVWLAQPIUPAN-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound known for its versatility in scientific research. It is characterized by the presence of a bromophenoxy group attached to a pyrrolidine ring, which is further stabilized by hydrochloride. This compound is utilized in various fields due to its unique chemical properties.

Scientific Research Applications

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-bromophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-bromophenol is replaced by the pyrrolidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride exerts its effects involves interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research .

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYVWLAQPIUPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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